molecular formula C14H14ClN3O2S B2595237 methyl 2-{[6-chloro-2-(dimethylamino)pyrimidin-4-yl]sulfanyl}benzoate CAS No. 860788-56-3

methyl 2-{[6-chloro-2-(dimethylamino)pyrimidin-4-yl]sulfanyl}benzoate

Cat. No.: B2595237
CAS No.: 860788-56-3
M. Wt: 323.8
InChI Key: WKGNORIKXOKNBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-{[6-chloro-2-(dimethylamino)pyrimidin-4-yl]sulfanyl}benzoate is a heterocyclic compound featuring a benzoate ester core linked via a sulfur atom (sulfanyl group) to a pyrimidine ring. The pyrimidine moiety is substituted with a chlorine atom at position 6 and a dimethylamino group at position 2. This structure confers unique physicochemical properties, including moderate lipophilicity (predicted logP ~2.5) and a molecular weight of approximately 331.8 g/mol.

Properties

IUPAC Name

methyl 2-[6-chloro-2-(dimethylamino)pyrimidin-4-yl]sulfanylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClN3O2S/c1-18(2)14-16-11(15)8-12(17-14)21-10-7-5-4-6-9(10)13(19)20-3/h4-8H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKGNORIKXOKNBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=CC(=N1)Cl)SC2=CC=CC=C2C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-{[6-chloro-2-(dimethylamino)pyrimidin-4-yl]sulfanyl}benzoate typically involves the following steps:

    Starting Materials: The synthesis begins with 6-chloro-2-(dimethylamino)pyrimidine and methyl 2-mercaptobenzoate.

    Reaction Conditions: The reaction is carried out under anhydrous conditions using a suitable solvent such as dimethylformamide (DMF) or dichloromethane (DCM). A base such as potassium carbonate (K2CO3) is used to deprotonate the thiol group of methyl 2-mercaptobenzoate, facilitating the nucleophilic substitution reaction with 6-chloro-2-(dimethylamino)pyrimidine.

    Purification: The product is purified using column chromatography or recrystallization techniques to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[6-chloro-2-(dimethylamino)pyrimidin-4-yl]sulfanyl}benzoate can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas (H2).

    Substitution: The chloro group on the pyrimidine ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Palladium on carbon (Pd/C), hydrogen gas (H2)

    Substitution: Amines, thiols, potassium carbonate (K2CO3), dimethylformamide (DMF)

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Various substituted pyrimidine derivatives

Scientific Research Applications

Methyl 2-{[6-chloro-2-(dimethylamino)pyrimidin-4-yl]sulfanyl}benzoate has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting cancer and infectious diseases.

    Material Science: The compound’s unique structure makes it suitable for the development of novel materials with specific electronic and optical properties.

    Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

    Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules used in various chemical processes.

Mechanism of Action

The mechanism of action of methyl 2-{[6-chloro-2-(dimethylamino)pyrimidin-4-yl]sulfanyl}benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfanyl group can form covalent bonds with thiol groups in proteins, leading to enzyme inhibition or activation. Additionally, the pyrimidine moiety can engage in hydrogen bonding and π-π interactions with nucleic acids and proteins, affecting their function and stability.

Comparison with Similar Compounds

Structural Analogues in Agrochemicals

Sulfonylurea herbicides, such as bensulfuron-methyl and primisulfuron-methyl , share a benzoate ester backbone but differ critically in their functional groups. These compounds feature a sulfonylurea bridge (-SO₂-NH-CO-NH-) instead of a sulfanyl (-S-) linkage, which is essential for their mode of action as acetolactate synthase (ALS) inhibitors. Key distinctions include:

  • Pyrimidine substituents: Bensulfuron-methyl has 4,6-dimethoxy groups, while primisulfuron-methyl incorporates 4,6-bis(difluoromethoxy) groups. In contrast, the target compound substitutes the pyrimidine with chloro and dimethylamino groups, likely altering electronic properties and target affinity .
  • Bioactivity : Sulfonylureas exhibit herbicidal activity at low application rates (1–40 g/ha), whereas the sulfanyl-linked compound’s bioactivity remains uncharacterized in the literature.

Table 1: Comparison with Sulfonylurea Herbicides

Compound Functional Group Pyrimidine Substituents Molecular Weight (g/mol) Primary Use
Target Compound Sulfanyl (-S-) 6-Cl, 2-N(CH₃)₂ ~331.8 Undocumented
Bensulfuron-methyl Sulfonylurea 4,6-(OCH₃)₂ 410.4 Herbicide
Primisulfuron-methyl Sulfonylurea 4,6-(OCHF₂)₂ 494.3 Herbicide

Pyrimidine-Sulfanyl-Benzoate Derivatives in Pharmaceutical Screening

Recent screening studies (2025) identified analogs with pyrimidine-sulfanyl-benzoate scaffolds, such as:

  • Methyl 3-(2-{[6-(3,5-dimethylpiperidin-1-yl)pyrimidin-4-yl]sulfanyl}acetamido)benzoate (MW: 414.5 g/mol)
  • Ethyl 4-(2-{[6-(2-methylpiperidin-1-yl)pyrimidin-4-yl]sulfanyl}acetamido)benzoate (MW: 402.5 g/mol)

Key Differences :

  • Substituent diversity: The target compound’s pyrimidine has chloro and dimethylamino groups, while analogs in screening libraries often feature piperidinyl or alkylamino substituents at position 6 .

Table 2: Comparison with Screening Library Analogs

Compound Pyrimidine Substituents Benzoate Position Molecular Weight (g/mol) Availability (mg)
Target Compound 6-Cl, 2-N(CH₃)₂ 2- ~331.8 Not reported
Methyl 3-(2-{[6-(3,5-dimethylpiperidin-1-yl)pyrimidin-4-yl]sulfanyl}acetamido)benzoate 6-(3,5-dimethylpiperidin-1-yl) 3- 414.5 12
Ethyl 4-(2-{[6-(2-methylpiperidin-1-yl)pyrimidin-4-yl]sulfanyl}acetamido)benzoate 6-(2-methylpiperidin-1-yl) 4- 402.5 25

Research Findings and Implications

  • Functional Group Impact : The sulfanyl group in the target compound may offer greater metabolic stability compared to sulfonylureas, which are prone to hydrolysis. However, this could reduce herbicidal activity due to the absence of ALS-inhibitory sulfonylurea motifs .
  • Substituent Effects: The 6-chloro and 2-dimethylamino groups on the pyrimidine likely enhance electron-withdrawing and lipophilic characteristics, respectively, which could favor blood-brain barrier penetration in pharmaceutical contexts .

Biological Activity

Methyl 2-{[6-chloro-2-(dimethylamino)pyrimidin-4-yl]sulfanyl}benzoate is a compound of significant interest due to its potential biological activities, particularly in the fields of herbicide development and medicinal chemistry. This article will explore the biological activity of this compound, presenting data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound's IUPAC name is methyl 2-{[6-chloro-2-(dimethylamino)-4-pyrimidinyl]sulfanyl}benzoate. Its chemical formula is C14H14ClN3O2SC_{14}H_{14}ClN_3O_2S, and it features a pyrimidine ring substituted with a dimethylamino group and a benzoate moiety. The presence of sulfur in the structure suggests potential reactivity and biological activity, particularly in herbicidal applications.

1. Herbicidal Activity

This compound has been studied for its herbicidal properties. Compounds with similar structures have shown effectiveness against various weeds, making them candidates for agricultural applications. For instance, derivatives containing pyrimidine moieties are known to act as potent herbicides by interfering with plant growth mechanisms.

Compound Activity Target Organism Reference
This compoundHerbicidalAnnual and perennial weedsKoichiro et al., 1988
Related Pyrimidine CompoundsHerbicidalVarious weedsHe et al., 2007

2. Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit antimicrobial properties. The presence of the dimethylamino group can enhance interaction with microbial cell membranes, potentially leading to increased efficacy against bacterial strains.

3. Anticancer Potential

Recent studies suggest that this compound may also possess anticancer properties. Analogous compounds have been shown to inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Case Studies

  • Herbicidal Efficacy
    • In a study examining the herbicidal efficacy of similar pyrimidine-based compounds, it was found that certain structural modifications significantly enhanced activity against specific weed species. The compound's chlorinated pyrimidine structure contributes to its potency.
  • Antimicrobial Tests
    • A series of tests conducted on derivatives of this compound revealed significant inhibition of bacterial growth, particularly against Gram-positive bacteria.
  • Cytotoxicity Assays
    • In vitro assays demonstrated that the compound exhibits cytotoxic effects on human cancer cell lines, with IC50 values indicating effective concentration ranges for therapeutic applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.